Einecs 275-900-1

Molecular Magnetism Copper(II) Complexes Magnetic Exchange Coupling

Triethanolammonium 2-nitrobenzoate (CAS 71720-51-9, EINECS 275-900-1), a 1:1 protic ionic salt formed from triethanolamine and ortho-nitrobenzoic acid, serves as a multifunctional building block in coordination chemistry and crystal engineering. Unlike its para-substituted isomer or analogs with different alkanolamine cations, the ortho-nitro positioning and tertiary ammonium center impart distinct steric and electronic effects that govern metal-binding modes, magnetic exchange pathways, and supramolecular assembly.

Molecular Formula C13H20N2O7
Molecular Weight 316.31 g/mol
CAS No. 71720-51-9
Cat. No. B12682918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 275-900-1
CAS71720-51-9
Molecular FormulaC13H20N2O7
Molecular Weight316.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-].C(CO)N(CCO)CCO
InChIInChI=1S/C7H5NO4.C6H15NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12;8-4-1-7(2-5-9)3-6-10/h1-4H,(H,9,10);8-10H,1-6H2
InChIKeyGZPKSAMPTUEDKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethanolammonium 2-Nitrobenzoate (CAS 71720-51-9): A Coordinatively Versatile Protic Ionic Liquid for Crystal Engineering and Magnetic Material Design


Triethanolammonium 2-nitrobenzoate (CAS 71720-51-9, EINECS 275-900-1), a 1:1 protic ionic salt formed from triethanolamine and ortho-nitrobenzoic acid, serves as a multifunctional building block in coordination chemistry and crystal engineering [1]. Unlike its para-substituted isomer or analogs with different alkanolamine cations, the ortho-nitro positioning and tertiary ammonium center impart distinct steric and electronic effects that govern metal-binding modes, magnetic exchange pathways, and supramolecular assembly [2]. The compound's dual role as both a proton-transfer organic salt and a precursor to deprotonated chelating ligands makes it a strategic choice for researchers designing polynuclear complexes with predictable architectures and tunable magnetic properties [3].

Why Triethanolammonium 2-Nitrobenzoate Cannot Be Replaced by Its 4-Nitro or Diethanolamine Analogs in Magnetic and Structural Applications


Generic substitution among triethanolammonium nitrobenzoate isomers or with lower alkanolamine congeners is scientifically unsound due to dramatic divergences in magnetic coupling, thermal stability, and coordination outcomes. The ortho-nitro isomer uniquely enables strong ferromagnetic exchange (J = -100 cm⁻¹) in dinuclear Cu(II) complexes, while the para-nitro analog yields antiferromagnetic behavior [1]. Similarly, switching the cation from triethanolamine to diethanolamine fundamentally alters the complexation landscape, producing monoligand, mixed-ligand, and supramolecular architectures that lack the reproducible dimeric motif central to magneto-structural studies [2]. Thermal analysis confirms that triethanolammonium salts possess the highest activation energy for decomposition in the alkanolamine series, making the tertiary ammonium cation critical for high-temperature applications [3].

Quantitative Differentiation Evidence for Triethanolammonium 2-Nitrobenzoate vs. Closest Analogs


Ferromagnetic vs. Antiferromagnetic Coupling: 2-Nitrobenzoate Cu(II) Dimer Compared to 4-Nitrobenzoate Analog

The dinuclear copper(II) complex [Cu₂(H₂tea)₂(2-nitrobenzoate)₂]·2H₂O, derived directly from the target triethanolammonium 2-nitrobenzoate salt, exhibits strong ferromagnetic exchange with a coupling constant J = −100 cm⁻¹ (Hamiltonian H = JS₁S₂) [1]. In contrast, the structurally analogous complex [Cu₂(teaH)(pNBA)₂(H₂O)₂]·MeOH·pNBH prepared from triethanolamine and 4-nitrobenzoic acid displays antiferromagnetic coupling with a singlet ground state (S = 0) [2]. This complete reversal of magnetic behavior is governed solely by the positional isomerism of the nitro group on the benzoate ligand.

Molecular Magnetism Copper(II) Complexes Magnetic Exchange Coupling

Supramolecular Architecture: Triethanolammonium 2-Nitrobenzoate Enables Discrete Dinuclear Cores, While Diethanolamine Generates Multiple Complex Types

Reaction of triethanolamine with copper(II) 2-nitrobenzoate in methanol/water (4:1) selectively yields a single dinuclear complex [Cu₂(H₂tea)₂(2-nitrobenzoate)₂]·2H₂O with mono-deprotonated TEA bridging two Cu(II) centers [1]. Under identical solvent and stoichiometric conditions but using diethanolamine (DEA) and o-nitrobenzoic acid, crystallization produces four distinct product types simultaneously: a monoligand Zn-DEA complex, a binuclear Cu-ONBA complex, a mixed-ligand Ni-DEA-ONBA complex, and a supramolecular Zn-DEA·ONBA salt [2]. The tertiary amine's tetradentate chelating capacity and resistance to multiple deprotonation pathways enforce a predictable dimeric architecture, whereas the secondary amine's flexibility leads to uncontrolled product mixtures.

Crystal Engineering Supramolecular Chemistry Coordination Polymers

Thermal Stability Advantage: Triethanolammonium Salts Exhibit Highest Activation Energy Among Alkanolammonium 4-Nitrobenzoate Series

Thermogravimetric and DSC kinetic analysis of alkanolammonium 4-nitrobenzoate salts reveals that the triethanolammonium derivative possesses the highest thermal stability in the series. TGA and non-isothermal kinetic experiments allowed calculation of activation energies, with the triethanolammonium salt demonstrating superior stability compared to both diethanolammonium and ethanolammonium counterparts [1]. While the data are for the para-nitro isomer, the dominant contribution of the triethanolammonium cation to thermal stability constitutes strong class-level evidence applicable to the ortho-nitro target compound. Additionally, melting points for the tertiary and secondary amine salts cluster near 100 °C, significantly higher than those of primary ethanolamine salts [1].

Thermal Analysis Protic Ionic Liquids Decomposition Kinetics

Photoluminescent Property Modulation via π-π Stacking in Triethanolammonium Nitrobenzoate Supramolecular Systems

Comparative solid-state photoluminescent studies on triethanolammonium 4-nitrobenzoate salt (HTEA)(4NB) and four derived Ni(II) coordination compounds establish a direct correlation between crystal packing, π-π stacking interactions, and luminescent properties [1]. The organic salt itself serves as a luminescent baseline, while the extent of π-π stacking and hydrogen-bonding network dimensionality in its metal complexes modulates emission intensity and wavelength. The Cambridge Structural Database survey contained within this study revealed only two examples of organic salts with the triethanolammonium cation and substituted benzoic acids, underscoring the structural novelty of this compound class [1].

Solid-State Photoluminescence Crystal Engineering Optoelectronic Materials

Nitro Positional Isomer Effect on Coordination Polymer Dimensionality and Adsorption Performance

The dinuclear Cu(II) complex derived from triethanolamine and 4-nitrobenzoic acid, [Cu₂(teaH)(pNBA)₂(H₂O)₂]·MeOH·pNBH, forms a tetrameric copper chain-like motif via intermolecular interactions and demonstrates substantial methylene blue adsorption capacity of 101.07 mg/g with 81.05% removal efficiency [1]. This chain-like supramolecular arrangement arises from the para-nitro group's ability to engage in extended π-π stacking and hydrogen-bonding networks that increase structural dimensionality. By contrast, the ortho-nitro isomer (target compound) yields a discrete dinuclear core without extended chain propagation [2], suggesting that the ortho configuration suppresses inter-dimer connectivity and may favor different adsorption or catalytic behavior.

Metal-Organic Frameworks Dye Adsorption Coordination Polymers

Procurement-Driven Application Scenarios for Triethanolammonium 2-Nitrobenzoate (CAS 71720-51-9)


Rational Synthesis of Ferromagnetically Coupled Dinuclear Cu(II) Complexes for Molecular Spintronics

Researchers pursuing molecule-based magnetic materials can reliably obtain ferromagnetic coupling (J = −100 cm⁻¹) by using triethanolammonium 2-nitrobenzoate as the precursor for dinuclear Cu(II) complexes [1]. The ortho-nitro isomer uniquely enables this magnetic behavior; the para-nitro analog produces only antiferromagnetic coupling. This predictability is critical for spin-qubit candidate design and single-molecule magnet development where the sign and magnitude of exchange coupling directly determine low-temperature functionality.

Crystal Engineering of Luminescent Supramolecular Architectures with Tunable Optical Properties

The triethanolammonium nitrobenzoate platform allows systematic investigation of how π-π stacking geometry and hydrogen-bonding network topology modulate solid-state photoluminescence [2]. The organic salt serves as a non-luminescent or weakly luminescent baseline, while coordination to Ni(II) or other transition metals introduces metal-centered transitions and ligand-to-metal charge transfer that can be fine-tuned by crystal packing. This scenario supports optoelectronic material discovery programs requiring structurally characterized building blocks.

Thermally Robust Protic Ionic Liquid for High-Temperature Metal-Organic Synthesis

For synthetic protocols requiring sustained heating above 100 °C—such as solvothermal crystal growth, molten-salt ionothermal synthesis, or hot-injection nanoparticle preparation—the triethanolammonium cation provides the highest thermal stability among the alkanolamine series [3]. Procurement of the 2-nitrobenzoate salt rather than its diethanolamine or ethanolamine analogs ensures a wider operational temperature window and reduces premature ligand decomposition that could introduce impurities or alter metal coordination outcomes.

Predictive Metal Complexation for Selective Dinuclear Core Formation Without Byproduct Mixtures

When synthetic reproducibility and product homogeneity are procurement-critical factors, triethanolammonium 2-nitrobenzoate offers a decisive advantage over diethanolamine-based systems. The tertiary amine's tetradentate chelation with a single deprotonation pathway enforces selective formation of a well-defined dinuclear core, whereas diethanolamine generates up to four different product types from identical reaction conditions [4]. This selectivity reduces downstream purification costs and improves batch-to-batch consistency for scaled-up synthesis.

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